N,N'-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine
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Overview
Description
N,N’-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol This compound is known for its unique structure, which includes a benzyl group and two propylidene groups attached to a dihydroxylamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine typically involves the reaction of benzylamine with propionaldehyde under specific conditions to form the intermediate, which is then treated with hydroxylamine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The benzyl and propylidene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
N,N’-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N’-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine exerts its effects involves its ability to form stable intermediates and react with various biological and chemical targets. The molecular targets and pathways involved include interactions with enzymes, nucleophiles, and electrophiles, leading to the formation of stable products that can be studied for their biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-(hydroxyimino)-N-[(2E)-2-(hydroxyimino)propyl]-1-propanamine
- 2-Propanone, 1,1’-[(phenylmethyl)imino]bis-, 2,2’-dioxime
- 2-Propanone, 1,1’-[(phenylmethyl)imino]bis-, dioxime, (2E,2’E)-
Uniqueness
N,N’-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine is unique due to its specific structural features, which include the benzyl and propylidene groups attached to a dihydroxylamine core.
Properties
CAS No. |
918893-54-6 |
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Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-[1-[benzyl(2-hydroxyiminopropyl)amino]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H19N3O2/c1-11(14-17)8-16(9-12(2)15-18)10-13-6-4-3-5-7-13/h3-7,17-18H,8-10H2,1-2H3 |
InChI Key |
MYGDOVAEUCDIIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CN(CC1=CC=CC=C1)CC(=NO)C |
Origin of Product |
United States |
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